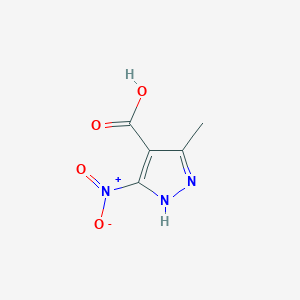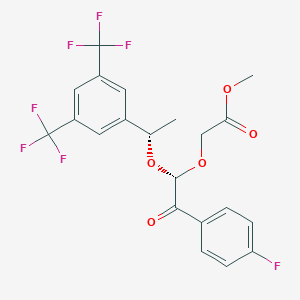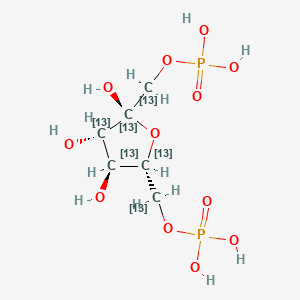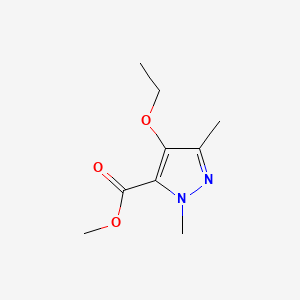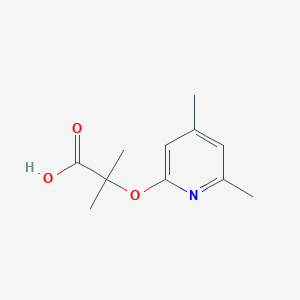
2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid is an organic compound with a unique structure that includes a pyridine ring substituted with two methyl groups and an ether linkage to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid typically involves the reaction of 4,6-dimethyl-2-hydroxypyridine with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative attacks the bromine-substituted carbon of the propanoic acid, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4,6-dimethyl-2-hydroxypyridine and 2-methylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of 4,6-dimethyl-2-hydroxypyridine and 2-methylpropanoic acid.
Scientific Research Applications
2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
- 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid
Uniqueness
2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(2)12-9(6-7)15-11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |
InChI Key |
XJLMLCZRBGHYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)OC(C)(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




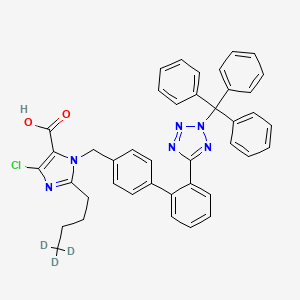
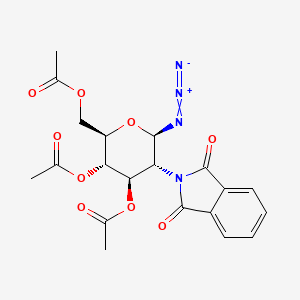
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
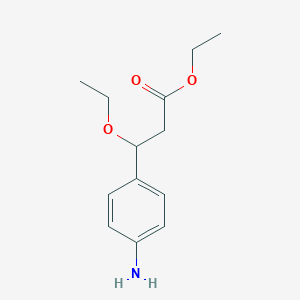
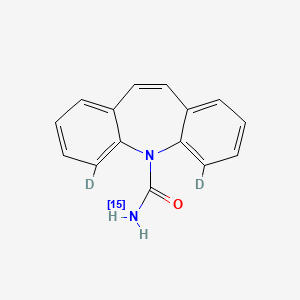
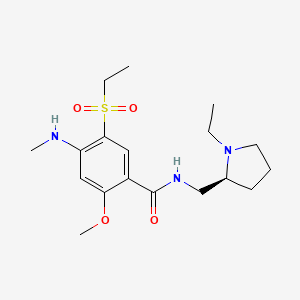
![1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
